REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([S:9](Cl)(=[O:11])=[O:10])=[CH:5][CH:4]=1)#[N:2].[CH:13]1[CH:17]=[C:16]([CH2:18][NH2:19])[O:15][CH:14]=1.O>N1C=CC=CC=1>[C:1]([C:3]1[CH:8]=[CH:7][C:6]([S:9]([NH:19][CH2:18][C:16]2[O:15][CH:14]=[CH:13][CH:17]=2)(=[O:11])=[O:10])=[CH:5][CH:4]=1)#[N:2]
|
Name
|
|
Quantity
|
1.77 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0.98 mL
|
Type
|
reactant
|
Smiles
|
C1=COC(=C1)CN
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
WASH
|
Details
|
washing with water
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C=C1)S(=O)(=O)NCC=1OC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.78 mmol | |
AMOUNT: MASS | 2.04 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |